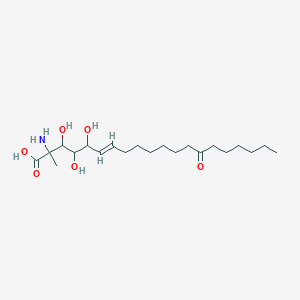![molecular formula C19H17N5O2S B234241 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, commonly known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MTDP is a synthetic compound that has been designed to target specific biological processes, making it a promising candidate for the development of new drugs.
作用機序
MTDP exerts its biological effects by targeting specific molecular pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MTDP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
MTDP has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yield and purity. MTDP is also highly selective for specific molecular targets, making it a valuable tool for studying biological processes. However, one limitation of MTDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MTDP. One area of interest is the development of new drugs based on the structure of MTDP. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is the study of the molecular mechanisms underlying the biological effects of MTDP. Understanding these mechanisms could lead to the development of new drugs for the treatment of inflammation, cancer, and diabetes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTDP, including its absorption, distribution, metabolism, and excretion in vivo.
合成法
The synthesis of MTDP involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-1,2,4-triazole-5-thiol in the presence of ammonium acetate and acetic acid. The resulting compound is then subjected to a coupling reaction with 2-phenylacetyl chloride to obtain MTDP. The synthesis of MTDP has been optimized to achieve high yield and purity, making it a viable candidate for further research.
科学的研究の応用
MTDP has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MTDP has also been studied for its potential use as an anti-diabetic agent. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new drugs for the treatment of diabetes.
特性
製品名 |
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
|---|---|
分子式 |
C19H17N5O2S |
分子量 |
379.4 g/mol |
IUPAC名 |
N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-19-24(12)23-18(27-19)14-8-9-16(26-2)15(11-14)20-17(25)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,20,25) |
InChIキー |
LVQYYQAOENNNFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234200.png)
![(2-Methoxy-3-octadecoxypropyl)-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B234211.png)

![3-bromo-4-methoxy-N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B234233.png)